molecular formula C9H8FN3O2 B12118217 Methyl 3-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Methyl 3-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B12118217
M. Wt: 209.18 g/mol
InChI Key: CNFGASORFJJXJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves a multi-step process starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions . The reaction conditions, such as temperature, solvent, and catalysts, can be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be incorporated to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 3-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug discovery and development .

Properties

Molecular Formula

C9H8FN3O2

Molecular Weight

209.18 g/mol

IUPAC Name

methyl 3-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C9H8FN3O2/c1-5-3-7(9(14)15-2)13-8(12-5)6(10)4-11-13/h3-4H,1-2H3

InChI Key

CNFGASORFJJXJR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)C(=O)OC)F

Origin of Product

United States

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